molecular formula C11H21NO B14530854 2-(Dimethylamino)non-3-YN-1-OL CAS No. 62753-03-1

2-(Dimethylamino)non-3-YN-1-OL

Cat. No.: B14530854
CAS No.: 62753-03-1
M. Wt: 183.29 g/mol
InChI Key: FLUBYSOYJPLWBG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)non-3-YN-1-OL is a tertiary amine-alcohol hybrid compound featuring a nine-carbon backbone with a terminal propargyl alcohol (-C≡C-CH2OH) moiety and a dimethylamino (-N(CH3)2) group at position 2.

Properties

CAS No.

62753-03-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(dimethylamino)non-3-yn-1-ol

InChI

InChI=1S/C11H21NO/c1-4-5-6-7-8-9-11(10-13)12(2)3/h11,13H,4-7,10H2,1-3H3

InChI Key

FLUBYSOYJPLWBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(CO)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)non-3-YN-1-OL typically involves the reaction of a suitable alkyne with dimethylamine. One common method involves the use of propargyl alcohol as a starting material, which undergoes a reaction with dimethylamine in the presence of a catalyst such as copper iodide (CuI) and a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)non-3-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amines.

Scientific Research Applications

2-(Dimethylamino)non-3-YN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)non-3-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the alkyne group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity in Polymer Systems: Dimethylamino groups enhance electron donation, improving initiation efficiency in resins.
  • Structural Trade-offs: Longer aliphatic chains (e.g., nonyl) increase hydrophobicity but may reduce solubility in polar solvents, critical for pharmaceutical formulations .
  • Synergistic Additives: DPI’s positive effect on dimethylamino-containing compounds () suggests that this compound could benefit from similar co-agents in polymerization.

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